![molecular formula C24H20N2O5 B2934082 6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795363-65-3](/img/structure/B2934082.png)
6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the isoxazole ring and the other functional groups. Isoxazoles can undergo a variety of reactions, including cycloaddition reactions .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Compounds with the 2H-pyran-2-one core are widely recognized for their role in synthetic chemistry as multifaceted building blocks. They are capable of undergoing various chemical reactions, making them valuable precursors for synthesizing a diverse array of heterocyclic compounds. For example, 2H-pyran-2-ones have been used to fabricate different heterocycles, demonstrating their versatility and importance in chemical synthesis (Pratap & Ram, 2017). This suggests that the specific compound could also serve as a crucial intermediate for generating new molecular entities with potential applications in medicinal chemistry and material science.
Biological Activity
Compounds featuring isoxazole and phenyl groups, similar to the structural components of the target molecule, often exhibit significant biological activities. These activities include antimicrobial, anticancer, and antioxidant properties, making them subjects of interest in the development of new therapeutic agents. For instance, novel fluoro-substituted benzo[b]pyran compounds with anti-lung cancer activity have been reported, highlighting the potential medicinal applications of pyran derivatives (Hammam et al., 2005). Therefore, exploring the biological activities of the specific compound could uncover new avenues in drug discovery, particularly in designing compounds with targeted anticancer properties.
Material Science and Optoelectronics
The structural motifs present in the compound of interest are also found in materials science, particularly in the development of organic electronic devices. Pyridine derivatives, for example, have been studied for their optical and electronic properties, contributing to the advancement of optoelectronic applications. Such compounds have been utilized in the fabrication of thin films and heterojunction devices, demonstrating their potential in photovoltaic properties and electronic device fabrication (Zedan et al., 2020). This suggests that the compound under discussion could also have applications in the development of new materials with specialized optical or electronic functions.
Zukünftige Richtungen
Future research could focus on developing more efficient and eco-friendly synthetic routes for this and similar compounds . Additionally, if this compound is intended to be used as a drug, future research could also focus on investigating its pharmacological properties and potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-methyl-4-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-15-11-19(13-22(27)29-15)30-18-9-10-26(14-18)24(28)17-7-8-21-20(12-17)23(31-25-21)16-5-3-2-4-6-16/h2-8,11-13,18H,9-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIYQFAJGXTGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(4-methylphenylsulfonamido)benzamide](/img/structure/B2933999.png)
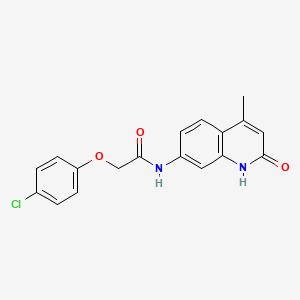
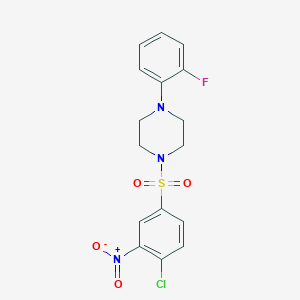
![N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2934002.png)
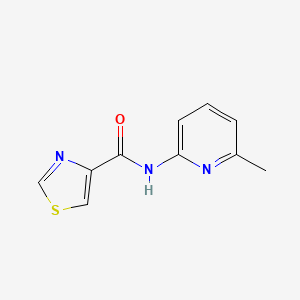

![1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2934008.png)
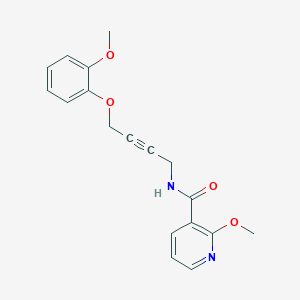
![Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2934014.png)
![Ethyl 2-(2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazol-4-yl)acetate](/img/structure/B2934015.png)
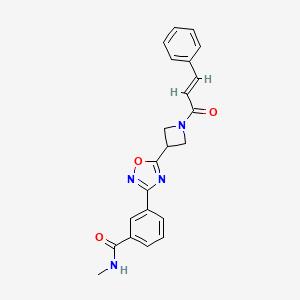


![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2934021.png)
